2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol
Description
Properties
IUPAC Name |
2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-7-6-10-17(11-14)21-23-19(15(2)27-21)13-28-22-24-18(12-20(26)25-22)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNOLMCWABXVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is critical to achieving scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(4-Methylphenyl)Amino]-6-{[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Methyl}Pyrimidin-4(3H)-One
- Structure: Pyrimidin-4-one core with a tetrazole-sulfanyl substituent and 4-methylphenylamino group.
- Key Differences: The pyrimidin-4-one (vs. pyrimidin-4-ol) reduces hydrogen-bonding capacity. Molecular weight: 391.45 g/mol (vs. ~389.47 g/mol for the target compound).
- Properties :
2-{[4-(3,4-Dimethoxyphenyl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Sulfanyl}-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetamide
- Structure : Pyrimidine with trifluoromethyl and dimethoxyphenyl groups, linked via sulfanyl to a pyrazole-acetamide.
- Key Differences :
- Trifluoromethyl enhances metabolic stability and electron-withdrawing effects.
- Dimethoxyphenyl and pyrazole-acetamide substituents increase steric bulk (MW: ~502.44 g/mol).
- Properties :
2-{[(3-Methylphenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole Hydrochloride
- Structure : Imidazole core with a 3-methylphenyl-sulfanyl group.
- Key Differences :
- Saturated imidazole (4,5-dihydro) reduces aromaticity, altering electronic properties.
- Simpler structure (MW: 119.19 g/mol) lacks the pyrimidine-oxazole synergy.
- Properties: Hydrochloride salt improves aqueous solubility.
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Predicted pKa | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Pyrimidin-4-ol | 5-Methyl-3-methylphenyl-oxazole, phenyl | ~389.47 | ~7.5–8.0 | Balanced lipophilicity, flexible sulfanyl bridge |
| 2-[(4-Methylphenyl)Amino]-6-{[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Methyl}Pyrimidin-4(3H)-One | Pyrimidin-4-one | Tetrazole, 4-methylphenylamino | 391.45 | 8.30 | High polarity, planar tetrazole |
| 2-{[4-(3,4-Dimethoxyphenyl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Sulfanyl}-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Acetamide | Pyrimidine | Trifluoromethyl, dimethoxyphenyl, pyrazole-acetamide | 502.44 | ~6.5–7.0 | Enhanced metabolic stability, steric bulk |
| 2-{[(3-Methylphenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole Hydrochloride | Dihydroimidazole | 3-Methylphenyl-sulfanyl | 119.19 | ~8.5–9.0 | Simplified structure, high solubility |
Research Implications
Biological Activity
The compound 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects, supported by relevant data and case studies.
The compound can be characterized by the following chemical identifiers:
| Property | Details |
|---|---|
| CAS Number | 103788-65-4 |
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 328.43 g/mol |
| IUPAC Name | 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various oxazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and E. coli were reported to be as low as 62.5 µg/mL and 78.12 µg/mL respectively, indicating substantial efficacy in combating resistant strains of bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Maesopsin-6-O-glucoside | 62.5 | E. coli |
| Maesopsin-6-O-glucoside | 78.12 | E. faecalis |
| Compound A (similar structure) | 50 | Staphylococcus aureus |
Antiproliferative Effects
In vitro studies conducted on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have demonstrated that certain derivatives of oxazole exhibit antiproliferative effects with IC50 values ranging from 226 µg/mL to 242.52 µg/mL . These findings suggest that the compound may inhibit tumor growth effectively.
Case Study: Antiproliferative Activity
A study investigated the effects of a series of oxazole derivatives on HeLa cells, revealing that modifications in the oxazole ring significantly influenced their cytotoxicity. The presence of specific substituents enhanced their ability to induce apoptosis in cancer cells.
The mechanism through which these compounds exert their biological effects is still under investigation. However, preliminary computational studies suggest that they may interact with key proteins involved in bacterial resistance mechanisms and cell cycle regulation in cancer cells. For example, interaction with the AgrA protein in Staphylococcus aureus has been proposed as a significant pathway for antimicrobial action .
Q & A
Basic Research: Synthesis Optimization
Q: What methodological approaches are recommended for optimizing the synthesis of this compound to improve yield and purity? A:
- Stepwise Functionalization : Begin with constructing the oxazole ring via cyclization of precursors like 3-methylphenyl-substituted amides under anhydrous conditions, followed by sulfanyl group introduction using thiols or disulfides in basic media (e.g., K₂CO₃/DMF) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization for the final product to achieve >95% purity .
- Yield Optimization : Use kinetic control by adjusting reaction temperatures (60–80°C for oxazole formation) and stoichiometric ratios (1:1.2 for thiol coupling) to minimize side products .
Basic Research: Structural Characterization
Q: Which analytical techniques are critical for confirming the structure of this compound? A:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the oxazole methyl group (~2.3 ppm) and pyrimidin-4-ol hydroxyl (~12.5 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the sulfanyl linkage .
- X-ray Crystallography : Resolve spatial arrangement of the 3-methylphenyl and pyrimidin-4-ol moieties to validate regiochemistry .
Advanced Research: Structure-Activity Relationship (SAR)
Q: How can researchers design experiments to evaluate the impact of substituents on bioactivity? A:
- Systematic Substituent Variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on receptor binding .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs, guided by analogs such as 4-(4-methoxyphenyl)pyrimidin-2-ol .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2) with IC₅₀ comparisons to establish SAR trends .
Advanced Research: Mechanistic Studies
Q: What experimental strategies are suitable for elucidating the compound’s mechanism of action in biological systems? A:
- Kinetic Profiling : Use stopped-flow spectroscopy to monitor real-time interactions with enzymes (e.g., thymidylate synthase) .
- Isotopic Labeling : Incorporate ³⁵S into the sulfanyl group to track metabolic pathways via autoradiography .
- Proteomic Analysis : Perform pull-down assays with biotinylated derivatives to identify binding partners in cell lysates .
Advanced Research: Environmental Fate
Q: How can researchers assess the environmental persistence and transformation pathways of this compound? A:
- Hydrolysis Studies : Incubate the compound at pH 4–9 (25–50°C) and monitor degradation via LC-MS to identify products like sulfoxides or pyrimidine fragments .
- Microcosm Experiments : Expose soil/water systems to the compound under aerobic/anaerobic conditions, quantifying residues via HPLC-UV .
- QSAR Modeling : Predict biodegradation half-lives using EPI Suite™, validated against experimental data .
Advanced Research: Data Contradictions
Q: How should researchers address discrepancies in biological activity data across studies? A:
- Meta-Analysis : Compile datasets from independent studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Cross-Validation : Compare results with structurally related compounds (e.g., 2-alkylsulfanyl-pyrimidines) to contextualize findings .
Methodological Frameworks
Q: What theoretical frameworks guide the integration of experimental and computational data for this compound? A:
- Systems Pharmacology : Combine pharmacokinetic (PK/PD) models with transcriptomic data to predict in vivo efficacy .
- Cheminformatics : Use tools like RDKit to generate molecular descriptors (e.g., logP, topological polar surface area) for property optimization .
- Risk Assessment : Apply the NASEM Framework to evaluate ecological/human health risks, incorporating toxicity and exposure data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
